[Sar1Ala]GAL-B2
Description
[Sar1Ala]GAL-B2 is a synthetic analog of the neuropeptide galanin, engineered to enhance systemic bioavailability and receptor subtype selectivity. Galanin is an endogenous peptide that regulates neuronal excitability, seizure activity, and pain via three receptor subtypes (GalR1, GalR2, and GalR3). GAL-B2, the parent compound of this compound, is a 17-residue peptide modified with a lipoamino acid (LAA) at position 16 and a C-terminal oligolysine motif (KKKPK) to improve blood-brain barrier (BBB) penetration and metabolic stability . Key features of GAL-B2 include:
- Structural Modifications: N-terminal sarcosine (Sar) substitution, C-terminal palmitoylated lysine (Lys-C16), and cationization via lysine residues .
- Receptor Affinity: Low nanomolar binding affinity for GalR1 (Ki = 3.5 nM) and GalR2 (Ki = 52 nM), with a 15-fold preference for GalR1 .
- Pharmacokinetics: Serum stability is significantly enhanced (t1/2 = 9.4 hours vs. 7 minutes for native galanin) due to lipidization and cationization .
- In Vivo Efficacy: Demonstrates potent anticonvulsant activity (ED50 = 0.8 mg/kg in the 6 Hz epilepsy model) and analgesic effects .
However, the closest analogs discussed in studies are [N-Me, des-Sar]Gal-B2 (N-methyl tryptophan with sarcosine removal) and Gal-B9 (D-amino acid substitutions), which refine receptor selectivity and stability .
Properties
Molecular Formula |
C104H174N24O22 |
|---|---|
Molecular Weight |
2112.6 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-6-(hexadecanoylamino)-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]butanediamide |
InChI |
InChI=1S/C104H174N24O22/c1-11-12-13-14-15-16-17-18-19-20-21-22-23-42-86(133)111-50-33-29-40-75(94(140)117-73(90(110)136)37-26-30-47-105)119-95(141)74(38-27-31-48-106)118-96(142)76(39-28-32-49-107)120-103(149)84-41-34-51-128(84)88(135)60-114-93(139)77(52-62(2)3)122-97(143)78(53-63(4)5)123-99(145)80(55-68-43-45-70(131)46-44-68)116-87(134)59-113-92(138)66(9)115-102(148)83(61-129)126-100(146)82(57-85(109)132)124-98(144)79(54-64(6)7)125-104(150)89(67(10)130)127-101(147)81(121-91(137)65(8)108)56-69-58-112-72-36-25-24-35-71(69)72/h24-25,35-36,43-46,58,62-67,73-84,89,112,129-131H,11-23,26-34,37-42,47-57,59-61,105-108H2,1-10H3,(H2,109,132)(H2,110,136)(H,111,133)(H,113,138)(H,114,139)(H,115,148)(H,116,134)(H,117,140)(H,118,142)(H,119,141)(H,120,149)(H,121,137)(H,122,143)(H,123,145)(H,124,144)(H,125,150)(H,126,146)(H,127,147)/t65-,66-,67+,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,89-/m0/s1 |
InChI Key |
SYZGVJVRSWLTDO-ZYVMWFDRSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](C)N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [Sar1Ala]GAL-B2 involves the substitution of the N-terminal glycine with sarcosine and the palmitoylation of lysine at position 16 . The peptide is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: [Sar1Ala]GAL-B2 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure . The peptide can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for peptide bond formation . Oxidizing agents like hydrogen peroxide can be used for oxidation reactions, while reducing agents like dithiothreitol (DTT) are used for reduction reactions .
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction conditions. For example, substitution reactions typically yield modified peptides with altered functional groups, while oxidation and reduction reactions result in the formation of oxidized or reduced peptide derivatives .
Scientific Research Applications
[Sar1Ala]GAL-B2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying peptide synthesis and modification techniques . In biology, this compound is employed in research on galanin receptors and their role in various physiological processes . In medicine, this compound is investigated for its potential therapeutic applications in treating neurological disorders, such as epilepsy and chronic pain, due to its ability to modulate galanin receptor activity . Additionally, this compound is used in the development of diagnostic tools and assays for detecting galanin receptor activity .
Mechanism of Action
[Sar1Ala]GAL-B2 exerts its effects by binding to galanin receptors, specifically GAL1-R and GAL2-R . This binding inhibits the activity of these receptors, leading to a reduction in the downstream signaling pathways associated with galanin receptor activation . The molecular targets of this compound include the galanin receptors themselves, as well as various intracellular signaling molecules involved in the modulation of neuronal and inflammatory responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Analogs and Their Properties
| Compound | Modifications | GalR1 Ki (nM) | GalR2 Ki (nM) | R2/R1 Ratio | ED50 (mg/kg) | Stability (t1/2, hours) | logD |
|---|---|---|---|---|---|---|---|
| GAL-B2 | Sar1, Lys-C16, KKKPK | 3.5 ± 1.0 | 51.5 ± 34.4 | 14.7 | 0.8 | 9.4 | 1.24 |
| [N-Me, des-Sar]Gal-B2 | N-Me-Trp, des-Sar1 | 364 ± 25 | 20 ± 5 | 18.2 | 0.77 | >10 | ~1.2 |
| Gal-B9 | D-amino acids in KKKPK motif | 0.9 ± 0.2 | 15.0 ± 8.5 | 16.7 | 0.8 | Similar to GAL-B2 | 1.11 |
| Gal-B11 | Truncated C-terminal motif | 25.5 ± 4.9 | 75.0 ± 10.6 | 2.9 | >10 | Reduced | 0.95 |
| Gal-B12 | Further truncation | 306.5 ± 12.0 | 1,323.5 ± 27.6 | 4.3 | Inactive | <1 | 0.72 |
Detailed Analysis
[N-Me, des-Sar]Gal-B2 :
- Receptor Selectivity : By removing the N-terminal sarcosine and introducing N-methyl tryptophan, this analog shifts preference to GalR2 (Ki = 20 nM) with an 18-fold selectivity over GalR1 .
- Efficacy : Retains potent anticonvulsant activity (ED50 = 0.77 mg/kg) comparable to GAL-B2, suggesting GalR2 activation alone is sufficient for seizure suppression .
- Stability : Improved metabolic stability (t1/2 >10 hours) due to N-methylation and reduced protease susceptibility .
Gal-B9: Modifications: Incorporates D-amino acids in the C-terminal motif (KKKPK → KDKDKPKD) to resist enzymatic degradation . Receptor Affinity: Higher GalR2 affinity (Ki = 15 nM) and selectivity (R2/R1 = 16.7) than GAL-B2 . Activity: Maintains anticonvulsant potency (ED50 = 0.8 mg/kg) with enhanced oral bioavailability .
LAA Chain-Length Variants (C8–C18) :
- Impact on Activity : Longer fatty acids (C16, C18) improve anticonvulsant activity, while shorter chains (C8, C10) or polar MPEG4 substitutions reduce efficacy .
- Mechanism : Hydrophobicity from longer chains enhances BBB penetration, but optimal activity requires synergy between lipidization and cationization .
Critical Research Findings and Implications
- Receptor Subtype Engineering: N-terminal modifications (e.g., des-Sar, N-methylation) selectively enhance GalR2 affinity, while C-terminal changes (e.g., D-amino acids) improve stability without altering receptor binding .
- Stability-Activity Trade-offs : Analogs like Gal-B12 lose activity due to excessive truncation, emphasizing the need for balanced structural preservation .
- Future Directions :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
